N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolopyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a phenylethyl group attached to the nitrogen atom of the thiazole ring.
Mechanism of Action
Target of Action
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that thiazolo[4,5-b]pyridines exhibit a broad spectrum of pharmacological activities . They are able to interact with a wide range of receptor targets, which may be crucial for their physiological action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities . They have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides an efficient and rapid synthesis of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new thiazolopyridine derivatives with different functional groups.
Scientific Research Applications
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine can be compared with other thiazolopyridine derivatives, such as:
Thiazolo[3,2-a]pyridines: These compounds have a different fusion pattern of the thiazole and pyridine rings and may exhibit distinct pharmacological activities.
Thiazolo[5,4-b]pyridines: These derivatives also have a different ring fusion and can have unique biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which may offer advantages in certain therapeutic applications.
Properties
IUPAC Name |
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10(11-5-3-2-4-6-11)16-14-17-12-9-15-8-7-13(12)18-14/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXFETIUXRKXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(S2)C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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